2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorophenyl group, makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is achieved through techniques like column chromatography or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation reactions.
Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of the chlorophenyl group to a target molecule. The palladium catalyst plays a crucial role in this process by coordinating with the boron atom and activating the carbon-carbon triple bond for subsequent reactions. The molecular targets and pathways involved include the activation of electrophilic and nucleophilic sites on the reactants, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura coupling.
Bis(pinacolato)diboron: A precursor in the synthesis of various organoboron compounds.
3-Chlorophenylacetylene: A starting material in the synthesis of 2-((3-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
This compound is unique due to its ability to form stable boron-carbon bonds and its versatility in various chemical reactions. Its structure allows for efficient cross-coupling reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C14H16BClO2 |
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Molecular Weight |
262.54 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-7,10H,1-4H3 |
InChI Key |
SGCCZBKSPPYJCB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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